3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Overview
Description
3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the cyclohexene ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These studies focus on its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-aminophenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one
- 3-[(2-chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
- 3-[(2-bromophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Uniqueness
Compared to similar compounds, 3-[(2-fluorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to the presence of both fluorine and methoxy groups. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluoroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-23-17-8-6-13(7-9-17)14-10-15(12-16(22)11-14)21-19-5-3-2-4-18(19)20/h2-9,12,14,21H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWXKBYYCNHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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